molecular formula C14H15N3O4 B2353935 N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide CAS No. 1808682-77-0

N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide

Cat. No.: B2353935
CAS No.: 1808682-77-0
M. Wt: 289.291
InChI Key: KWHYMCDZTOXEDO-UHFFFAOYSA-N
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Description

N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where the cyano group is introduced through a reaction with cyanoacetic acid or its derivatives . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide . The final step usually involves the formation of the benzamide moiety through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale reactions often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of corresponding amines.

    Reduction: Conversion of cyano group to primary amine.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Mechanism of Action

The mechanism of action of N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-12(17(19)20)5-10(6-13(8)21-2)14(18)16-11(7-15)9-3-4-9/h5-6,9,11H,3-4H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHYMCDZTOXEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NC(C#N)C2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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